5-Fluoro-1-methyl-1H-indazol-3-amine

Epigenetics Histone demethylase KDM inhibitor

5-Fluoro-1-methyl-1H-indazol-3-amine is a compact, fluorinated heterocyclic building block (MW 165.17) belonging to the 3-aminoindazole class. It carries a primary amine at the 3-position, a methyl group at N1, and a fluorine atom at the 5-position of the indazole ring.

Molecular Formula C8H8FN3
Molecular Weight 165.17 g/mol
CAS No. 171809-12-4
Cat. No. B112095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1-methyl-1H-indazol-3-amine
CAS171809-12-4
Molecular FormulaC8H8FN3
Molecular Weight165.17 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)F)C(=N1)N
InChIInChI=1S/C8H8FN3/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11)
InChIKeyXCPNGUIESXJDEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1-methyl-1H-indazol-3-amine (CAS 171809-12-4) – A Defined Fluorinated Indazole Building Block for Epigenetic and Kinase-Targeted Discovery


5-Fluoro-1-methyl-1H-indazol-3-amine is a compact, fluorinated heterocyclic building block (MW 165.17) belonging to the 3-aminoindazole class. It carries a primary amine at the 3-position, a methyl group at N1, and a fluorine atom at the 5-position of the indazole ring . The molecule has zero rotatable bonds and a calculated octanol‑water partition coefficient (logP) of approximately 1.33, placing it in a favorable physicochemical space for CNS‑drug‑like properties [1]. This scaffold is a key synthetic intermediate in the preparation of histone lysine demethylase (KDM) inhibitors and has been employed in optimized fibroblast growth factor receptor (FGFR) inhibitor series [2].

Why Regioisomeric 1‑Methylindazol‑3‑amines Cannot Be Simply Interchanged – A Case for the 5‑Fluoro‑1‑methyl Scaffold


The position of the fluorine substituent on the indazole nucleus is a critical determinant of biological activity in the final drug-like molecule. In the histone demethylase inhibitor series disclosed in EP2934145B1, the 5‑fluoro‑1‑methylindazol‑3‑amine core (Example 7) yields a compound with IC₅₀ < 100 nM against three clinically relevant KDM isoforms (KDM5A/JARID1A, KDM4C/JMJD2C, and KDM5B/JARID1B) [1]. The 4‑fluoro and 6‑fluoro regioisomers are claimed separately in the same patent family but are associated with distinct selectivity fingerprints, confirming that the 5‑fluoro substitution is a deliberate design choice rather than an interchangeable feature [2]. Furthermore, the N1‑methyl group is essential for maintaining the correct vector of the 3‑amino handle during subsequent derivatization; omission or relocation of this methyl group alters the geometry of the final ligand and can abolish target engagement. Consequently, substituting a different regioisomer or a des‑methyl analog without comprehensive re‑optimization carries a high risk of losing potency and selectivity.

Product‑Specific Quantitative Evidence Guide – 5‑Fluoro‑1‑methyl‑1H‑indazol‑3‑amine (171809‑12‑4)


Pan‑KDM Inhibitory Potency: The 5‑Fluoro‑1‑methyl Core Delivers Sub‑100 nM IC₅₀ Across Three KDM Isoforms

The derivative 3-[(5-fluoro-1-methyl-1H-indazol-3-yl)amino]pyridine-4-carboxylic acid, constructed directly from the title building block, exhibits IC₅₀ values below 100 nM against KDM5A, KDM4C, and KDM5B in TR‑FRET‑based enzymatic assays [1]. While the parent patent EP2934145B1 also exemplifies 4‑fluoro and 6‑fluoro regioisomers, only the 5‑fluoro variant is explicitly associated with pan‑KDM activity at this potency level in the BindingDB curated data set; the other regioisomers are not annotated with comparable multi‑target IC₅₀ data in the same public repository, suggesting a differentiated polypharmacology profile [2].

Epigenetics Histone demethylase KDM inhibitor

Conformational Restriction: Zero Rotatable Bonds Confer Entropic Advantage Over Flexible Aminoindazole Scaffolds

5-Fluoro-1-methyl-1H-indazol-3-amine possesses zero rotatable bonds [1]. In contrast, commonly employed 3‑aminoindazole building blocks that carry N1‑alkyl chains (e.g., 1‑(2‑aminoethyl)‑ or 1‑(3‑aminopropyl)‑indazoles) introduce 2–4 additional rotatable bonds, each of which imposes an entropic penalty of approximately 0.5–1.5 kcal mol⁻¹ upon binding to a protein target [2]. For a fragment‑based or scaffold‑hopping program, the rigid 5‑fluoro‑1‑methyl core is predicted to provide higher ligand efficiency (LE) and improved property forecast indices compared to flexible analogs, other factors being equal.

Conformational analysis Ligand efficiency Medicinal chemistry

LogP of 1.33 Positions the Scaffold in the CNS Drug‑Like Sweet Spot

The measured/logD‑derived partition coefficient of 5‑fluoro‑1‑methyl‑1H‑indazol‑3‑amine is logP ≈ 1.33 [1]. This value lies within the empirically derived optimal logP range for CNS drug candidates (1.5–3.5), yet remains below the threshold where promiscuity and hERG liability become prevalent [2]. By comparison, the non‑fluorinated parent 1‑methyl‑1H‑indazol‑3‑amine has a predicted logP of approximately 0.8–1.0 (ACD/Labs estimate), and the introduction of a single fluorine atom increases logP by roughly 0.3–0.5 units while simultaneously enhancing metabolic stability through blockade of para‑hydroxylation [3].

Physicochemical property CNS drug design Lipophilicity

Polar Surface Area of 43.8 Ų Complies with CNS Penetration Guidelines

The topological polar surface area (TPSA) of 5‑fluoro‑1‑methyl‑1H‑indazol‑3‑amine is 43.84 Ų [1]. This is well below the widely accepted 60–70 Ų threshold for passive blood‑brain barrier (BBB) penetration [2]. When combined with the low molecular weight (165 Da) and moderate logP, the compound achieves a CNS MPO (multiparameter optimization) score of approximately 5.2 out of 6 [3], placing it among the top decile of CNS‑favorable fragments.

Polar surface area Blood‑brain barrier CNS MPO

Best Application Scenarios for 5‑Fluoro‑1‑methyl‑1H‑indazol‑3‑amine (171809‑12‑4) Based on Verified Evidence


Epigenetic Probe and Drug Discovery Targeting KDM5 and KDM4 Families

The building block is ideally suited for the synthesis of 3‑(indazol‑3‑ylamino)pyridine‑4‑carboxylic acid derivatives with pan‑KDM activity [1]. Medicinal chemistry teams can leverage the pre‑established SAR that the 5‑fluoro‑1‑methyl substitution pattern delivers sub‑100 nM enzymatic inhibition against multiple KDM isoforms, enabling rapid expansion of a focused library around the indazole C3 position without prior regioisomer validation [2].

CNS‑Oriented Fragment‑Based Lead Generation

With a logP of 1.33, TPSA of 43.8 Ų, and zero rotatable bonds, the scaffold satisfies key CNS drug‑likeness criteria [1][2]. It can be used as a rigid, low‑molecular‑weight fragment for X‑ray crystallographic or SPR‑based screening campaigns, where its favorable physicochemical signature increases the likelihood of identifying BBB‑penetrant hits [3].

Structure‑Activity Relationship (SAR) Studies of FGFR Inhibitors

The 1H‑indazol‑3‑amine scaffold has been validated as a productive core for FGFR1/2 inhibitors, with optimized analogs achieving enzymatic IC₅₀ values below 5 nM [1]. The 5‑fluoro‑1‑methyl variant provides a direct entry point for exploring fluorine‑specific interactions within the ATP‑binding pocket, as fluorine can engage in orthogonal multipolar interactions with backbone carbonyl groups and influence the pKa of the adjacent 3‑amino group, modulating hinge‑binding affinity [2].

High‑Throughput Parallel Synthesis of Focused Indazole Libraries

The presence of a single, unsubstituted primary amine at the 3‑position enables efficient diversification via amide bond formation, reductive amination, or Buchwald–Hartwig coupling. Combined with the conformational rigidity (zero rotatable bonds), the scaffold minimizes the number of low‑energy conformers that must be sampled during docking, improving the interpretability of virtual screening results and facilitating structure‑based design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-1-methyl-1H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.